3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of imidazolino purine derivatives involves multiple steps, including intramolecular alkylation, which is a critical phase in constructing the purine ring system. One method reported the synthesis of similar compounds through the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones, demonstrating the complexity and precision required in synthesizing such molecules (Šimo et al., 1998).
Molecular Structure Analysis
Detailed quantitative analysis of intermolecular interactions within similar purine derivatives has been conducted, highlighting the importance of hydrogen bonds and electrostatic energy contributions to the molecular stability and packing. This analysis offers insights into the anisotropic distribution of interaction energies, which is crucial for understanding the molecular structure and designing new materials with desired properties (Shukla et al., 2020).
Chemical Reactions and Properties
Imidazolino purine compounds undergo a variety of chemical reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, leading to diverse derivatives with potential biological activities. These reactions are essential for functionalizing the purine core and tailoring the molecules for specific applications (Coburn & Taylor, 1982).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. For example, the layered crystal packing and stabilization dominated by electrostatic energy contributions affect the compound's solubility and melting point (Shukla et al., 2020).
properties
IUPAC Name |
2-(2-ethoxyethyl)-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-29-10-9-23-18(26)16-17(22(3)20(23)27)21-19-24(16)12-13(2)25(19)14-7-6-8-15(11-14)28-4/h6-8,11-12H,5,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIUFVOOBUEAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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